Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 225.29 g/mol. This compound features a tert-butyl group, an ethynyl group, and a morpholine ring, which contribute to its unique chemical properties and potential applications in various scientific fields. Its CAS number is 2490418-70-5 .
Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is classified as an organic compound within the category of carboxylates. It is particularly notable for its structural components that include both alkyne and morpholine functionalities, making it of interest in organic synthesis and medicinal chemistry.
The synthesis of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate generally involves the reaction of morpholine derivatives with ethynyl and methyl substituents. Common methods include:
The typical reaction conditions include:
Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate can undergo several significant chemical reactions:
These reactions typically require specific conditions such as solvent choice, temperature control, and catalyst selection to ensure optimal yields and selectivity.
The mechanism of action for tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The ethynyl group allows for π-π interactions and hydrogen bonding, while the morpholine ring can form coordination complexes with metal ions. These interactions may modulate various biological pathways, potentially leading to therapeutic effects or biological activity .
While specific physical properties such as boiling point and melting point are not well-documented for tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate, it is known that:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound during synthesis .
Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate has several scientific applications:
The stereoselective construction of the morpholine ring in tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate demands precise chiral induction techniques. Organocatalysis using cinchona alkaloids (e.g., DHQD-PHN) enables asymmetric oxa-Michael additions, achieving >90% ee in morpholine ring formation by controlling the spatial orientation of the 3-methyl and 3-ethynyl substituents [4]. Alternatively, chiral auxiliaries like Oppolzer’s sultam direct alkylation at C3, with subsequent auxiliary cleavage yielding enantiopure intermediates for carboxylate protection. Enzymatic resolution using lipases (e.g., CAL-B) selectively hydrolyzes racemic N-Boc-morpholine esters, enriching single enantiomers crucial for pharmaceutical applications [4] [6]. Recent advances demonstrate that Jacobsen’s thiourea catalysts promote desymmetrization of anhydride precursors, enabling direct access to chiral 3,3-disubstituted morpholines with 88–94% ee [4].
Table 1: Enantioselective Methods for Morpholine Synthesis
Method | Catalyst/Auxiliary | % ee | Key Advantage |
---|---|---|---|
Organocatalysis | DHQD-PHN | 92% | Atom economy, no metals |
Chiral Auxiliary | (R)-Glycidyl Tosylate | 95% | Predictable stereocontrol |
Enzymatic Resolution | CAL-B lipase | 89% | Ambient conditions |
Thiourea Catalysis | Jacobsen catalyst | 94% | Broad substrate scope |
The 3-ethynyl group in this morpholine derivative serves as a versatile handle for C–C bond formation. Pd/Cu-catalyzed Sonogashira coupling enables the introduction of aryl/heteroaryl groups to the alkyne terminus, utilizing tert-butyl 3-iodo-3-methylmorpholine-4-carboxylate as a key electrophilic partner [9]. Optimization studies reveal that Pd(PPh₃)₂Cl₂ (2 mol%)/CuI (4 mol%) in i-Pr₂NH at 60°C achieves 85–92% yield while preserving the N-Boc group and ring stereochemistry. Alternatively, Ru-catalyzed alkyne-azide cycloadditions (RuAAC) selectively generate 1,5-disubstituted triazoles under mild conditions, enabling "click" bioconjugation without epimerization [4]. For alkyne homologation, Co₂(CO)₈-mediated carbonylative coupling with aryl halides furnishes ynones, expanding access to conjugated derivatives. Glaser coupling (Cu(I)/TMEDA/O₂) remains limited due to oxidative side reactions with the morpholine nitrogen, though chelating diamines suppress degradation [9].
The N-Boc group in tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate requires orthogonal protection to prevent alkyne interference during functionalization. Acidolysis remains the primary deprotection method, with TFA/DCM (1:1) achieving complete Boc removal in 30 min at 25°C without alkyne protonation [5]. For acid-sensitive substrates, TMSOTf/pyridine in DCM selectively cleaves Boc groups within 10 min, as verified by in situ FTIR monitoring [4]. Stability studies confirm the Boc group withstands Sonogashira conditions (pH 7–9, 60°C) but degrades under strong reducing agents (e.g., LiAlH₄). Alternatives like N-Fmoc show inferior stability during alkyne metallation (e.g., with n-BuLi), limiting their utility. Regioselective reprotection is achievable using Boc₂O/ DMAP, though overprotection at N4 requires controlled stoichiometry [5] [6].
Table 2: Boc Protection/Deprotection Conditions
Reaction | Conditions | Time | Yield | Compatibility |
---|---|---|---|---|
Deprotection | TFA/DCM (1:1), 25°C | 30 min | 95% | Alkyne stable |
Deprotection | TMSOTf (0.1 M), Py/DCM, 25°C | 10 min | 98% | Acid-sensitive substrates |
Protection | Boc₂O (1.2 eq), DMAP, THF, 0°C | 2 h | 90% | Regioselective |
Stability Test | Sonogashira conditions, pH 8.5 | 12 h | >99% | No degradation |
The 3-ethynyl-3-methyl substitution imposes significant steric constraints, dictating the morpholine ring conformation and stereoselectivity during derivatization. X-ray crystallography of analogs reveals that bulky 3,3-disubstituents enforce a twist-boat conformation, with the N-Boc group adopting equatorial orientation to minimize 1,3-diaxial strain [6]. Nucleophilic additions to the alkyne (e.g., hydroboration) exhibit diastereofacial bias controlled by the existing 3-methyl chirality, yielding syn/anti ratios up to 9:1. Computational models (DFT: B3LYP/6-31G) indicate that steric repulsion between the alkyne and C2/C6 protons directs electrophilic attack to the less hindered face [6]. For epimerization-prone substrates, kinetic trapping using Au(I)-catalyzed hydration suppresses racemization by accelerating *exo-dig cyclization. Chiral HPLC (Daicel IA column) resolves diastereomers arising from ring fusion reactions, confirming >98% de in optimized protocols [4] [6].
Immobilization of N-Fmoc-3-amino-1-propanol on Wang resin enables rapid morpholine assembly via iterative SNAr and cyclization steps. Following resin loading, Mitsunobu etherification with tert-butyl 2-hydroxyacetate introduces the carboxylate precursor, after which TFA-mediated cleavage releases tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate analogs for screening [4]. Automation using peptide synthesizers permits parallel synthesis of 96 derivatives in 48 h, with UPLC-MS purity averaging 85–92%. Key innovations include:
Table 3: Solid-Phase Synthesis Performance Metrics
Parameter | Standard Protocol | Optimized Protocol | Improvement |
---|---|---|---|
Cycle time | 8 h per analog | 2.5 h per analog | 3.2x faster |
Average purity (UPLC) | 78% | 91% | 13% increase |
Diastereoselectivity | 5:1 | 19:1 | 3.8x higher |
Maximum throughput | 24/week | 96/week | 4x capacity |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7